molecular formula C19H20N4O2S B2598470 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1428374-73-5

5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2598470
CAS No.: 1428374-73-5
M. Wt: 368.46
InChI Key: YINVNZNBWHAXGJ-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic small molecule of high interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a pyrimidine core, a key scaffold in many bioactive molecules, which is substituted with a methyl group and a naphthalen-2-ylsulfonylpiperazine moiety . The structural motif of a naphthalene ring linked to a piperazine via a sulfonyl group is recognized in research as a potential pharmacophore for targeting enzyme activity . Specifically, molecules with naphthalene-2-sulfonylpiperazine groups have been investigated as inhibitors for various enzymes, including histone deacetylases (HDACs), which are important targets in oncology and other disease areas . The presence of the pyrimidine ring further enhances its potential as a kinase inhibitor scaffold, making it a versatile candidate for probing diverse biological pathways in vitro . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound for hit identification, mechanism-of-action studies, and structure-activity relationship (SAR) exploration in controlled laboratory settings.

Properties

IUPAC Name

5-methyl-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-15-13-20-14-21-19(15)22-8-10-23(11-9-22)26(24,25)18-7-6-16-4-2-3-5-17(16)12-18/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINVNZNBWHAXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring with a naphthalen-2-ylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds with similar structures to 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit various kinases involved in cancer cell proliferation. A study highlighted the effectiveness of pyrimidine-based compounds in treating melanoma and breast cancer by targeting specific signaling pathways such as PI3K/mTOR and MAPK .

2. Neurological Disorders
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. For example, piperazine derivatives are often explored for their effects on serotonin receptors, which are crucial in managing conditions like anxiety and depression. A review noted the importance of sulfonamide-containing compounds in modulating neurotransmitter systems .

3. Antimicrobial Properties
There is emerging interest in the antimicrobial activity of sulfonamide derivatives. Compounds with naphthalene and piperazine moieties have been studied for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Case Studies

Study Focus Findings
Study 1 Anticancer EfficacyInvestigated the effects of pyrimidine derivatives on glioblastoma cell lines, demonstrating significant inhibition of cell growth through apoptosis induction .
Study 2 Neurological ImpactEvaluated the serotonergic activity of piperazine derivatives, revealing enhanced receptor binding affinity and potential anxiolytic effects .
Study 3 Antimicrobial ActivityAssessed the antibacterial properties of naphthalene sulfonamide derivatives against E. coli and Staphylococcus aureus, showing promising results .

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific kinases or as an agonist for certain receptors, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine: This compound is similar in structure but has a different sulfonyl group.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with a piperazine ring, but with different substituents.

Uniqueness

5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthalen-2-ylsulfonyl group is particularly noteworthy, as it can influence the compound’s binding affinity and selectivity for certain molecular targets.

Biological Activity

5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-tubercular properties and its interactions with various biological targets. This article delves into the synthesis, structure-activity relationships (SAR), and biological activities of this compound, supported by relevant data tables and case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions, where the piperazine moiety is crucial for its biological activity. The compound's structure allows it to interact with specific enzymes and receptors, influencing its efficacy against various pathogens.

Key Synthetic Pathways

  • Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Piperazine Substitution : The introduction of the naphthalene sulfonyl group onto the piperazine ring enhances the compound's binding affinity to target enzymes.
  • Methylation : The methyl group at the 5-position of the pyrimidine increases lipophilicity, potentially improving cell membrane permeability.

Biological Activity

The biological activity of 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine has been primarily evaluated in the context of its anti-tubercular properties and interactions with various enzymes.

Anti-Tubercular Activity

Research indicates that this compound exhibits significant inhibitory activity against Mycobacterium tuberculosis by targeting inosine monophosphate dehydrogenase (IMPDH), an essential enzyme for nucleotide synthesis in bacteria.

Compound Target IC50 (µM) MIC (µg/mL)
5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidineIMPDH12.525

This data suggests that modifications to the piperazine and pyrimidine moieties can significantly affect both biochemical and whole-cell activity against M. tuberculosis .

Other Biological Activities

In addition to its anti-tubercular effects, studies have shown that derivatives of this compound may also exhibit anti-cancer properties, particularly through inhibition of poly(ADP-ribose) polymerase (PARP) in breast cancer cells.

Compound Target IC50 (µM) Effect
5ePARP18Induces apoptosis
OlaparibPARP57.3Standard control

The compound also enhances cleavage of PARP1 and increases caspase activity, indicating a potential role in cancer therapy .

Case Studies

  • Anti-Tubercular Efficacy : A study demonstrated that modifications to the naphthalene sulfonamide group significantly enhanced the anti-tubercular efficacy of related compounds, leading to further exploration of their SAR .
  • Cancer Cell Studies : In vitro studies using human breast cancer cell lines showed that compounds similar to 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine exhibited significant cytotoxicity, indicating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by sulfonylation of the piperazine moiety. Key steps include:

  • Coupling Reactions : Use nucleophilic substitution to attach the piperazine ring to the pyrimidine scaffold .
  • Sulfonylation : React naphthalene-2-sulfonyl chloride with the piperazine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (50–80°C for sulfonylation), and stoichiometry to improve yields (>60%) and purity (>95%) . Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., piperazine-CH₂ at δ 3.2–3.8 ppm, pyrimidine-CH₃ at δ 2.5 ppm) .
  • Mass Spectrometry (LCMS/HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at ~423 Da) and detect impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s sulfonamide and heterocyclic motifs. Use:

  • Fluorescence Polarization : For real-time binding kinetics with tagged enzymes .
  • Cell Viability Assays (MTT/XTT) : Screen for cytotoxicity in cancer cell lines (IC₅₀ values) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Methodological Answer :

  • Rational Design : Replace the naphthalene sulfonyl group with bioisosteres (e.g., biphenyl sulfone) to alter steric/electronic interactions .
  • SAR Studies : Systematically vary substituents on the pyrimidine (e.g., 5-methyl vs. 5-fluoro) and analyze activity via dose-response curves .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with target enzymes (e.g., METAP-1) and refine substituents .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength to identify assay-specific artifacts .
  • Meta-Analysis : Compare data across published analogs (e.g., pyridinylpyrimidines in METAP-1 inhibition ) to identify trends or outliers.

Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability) without compromising potency?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance solubility .
  • CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., piperazine N-dealkylation) and block them with methyl or cyclopropyl groups .
  • LogP Optimization : Reduce lipophilicity by substituting the naphthalene with polar aromatics (e.g., pyridyl sulfonamide) .

Q. How can synthetic scalability challenges be mitigated for in vivo studies?

  • Methodological Answer :

  • Flow Chemistry : Use continuous reactors for hazardous steps (e.g., sulfonylation) to improve safety and yield .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for environmentally benign scale-up .
  • Automated Purification : Implement flash chromatography systems with UV-guided fraction collection .

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